molecular formula C13H23NO3 B12980553 tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate

tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B12980553
M. Wt: 241.33 g/mol
InChI Key: MGZKBGICXWJORA-UHFFFAOYSA-N
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Description

tert-Butyl 8-(hydroxymethyl)-5-azaspiro[25]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a piperidine and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of a piperidine derivative with a cyclopropane precursor. One common method involves the use of tert-butyl 8-hydroxy-6-azaspiro[2.5]octane-6-carboxylate as a starting material . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions used.

Scientific Research Applications

tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-4-10(8-15)13(9-14)5-6-13/h10,15H,4-9H2,1-3H3

InChI Key

MGZKBGICXWJORA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)CO

Origin of Product

United States

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